molecular formula C9H10O3 B1582715 1-(2-Hydroxy-6-methoxyphenyl)ethanone CAS No. 703-23-1

1-(2-Hydroxy-6-methoxyphenyl)ethanone

Cat. No. B1582715
CAS RN: 703-23-1
M. Wt: 166.17 g/mol
InChI Key: UENLHUMCIOWYQN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxyphenyl)ethanone, also known as 2-hydroxy-6-methoxybenzaldehyde, is an organic compound that has been studied extensively in recent years. This compound has a wide range of applications in the biomedical field, including applications in drug development, as a therapeutic agent, and as a research tool.

Scientific Research Applications

Platelet Aggregation Inhibition

  • Paeonol and its derivatives have been investigated for their potential to inhibit platelet aggregation. A study found that compounds like 1-(2,5-dihydroxyphenyl)ethanone and paeonol showed significant anti-platelet activity (Akamanchi et al., 1999).

Antimicrobial Activity

  • Novel compounds synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone have demonstrated antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (Nagamani et al., 2018).

Benzofuran Synthesis

  • The compound plays a role in the synthesis of benzofuran systems, an important class of organic compounds with various applications (Kwiecień & Baumann, 1998).

Heterocyclic Compound Formation

  • It's used in the preparation of heterocyclic compounds like isoflavones and various N,O- and N,N-heterocycles, indicating its utility in organic chemistry and pharmaceutical development (Moskvina et al., 2015).

Crystal Structure Analysis

  • The molecular structure and crystal packing of this compound have been studied, providing insights into its physical and chemical properties (Kudelko et al., 2007).

Hydrogen Bonding Analysis

  • Its charge density and hydrogen bonding motif have been analyzed, contributing to a better understanding of its chemical behavior (Hibbs et al., 2003).

New Compound Synthesis

  • Research has led to the discovery of new compounds derived from this chemical, expanding the range of derivatives with potential applications (Khan et al., 2003).

properties

IUPAC Name

1-(2-hydroxy-6-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLHUMCIOWYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220567
Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-6-methoxyphenyl)ethanone

CAS RN

703-23-1
Record name 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Source CAS Common Chemistry
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Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
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Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(2-HYDROXY-6-METHOXYPHENYL)ETHAN-1-ONE
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Synthesis routes and methods

Procedure details

A mixture of 25 mmoles of 2,6-dihydroxy acetophenone, 26 mmoles of methyl sulphate, 75 mmoles of K2CO3 and 60 ml of acetone are heated to reflux for 12 hours. Then the reaction medium is cooled, the mineral matter is separated by filtration and rinsed with dichloromethane. After evaporation of the organic phase and flash chromatography, the expected product is obtained in a practically quantitave way (mp =55° C).
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
IE Serdiuk, M Wera, AD Roshal, P Sowiński… - Tetrahedron letters, 2011 - Elsevier
According to computational predictions 1,1′,1″-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone (triacetylphloroglucinol) (TTT, form a) can exist in five tautomeric forms, among which 2,…
Number of citations: 16 www.sciencedirect.com
S Daher, FO Gülaçar - Journal of Chemistry, 2010 - hindawi.com
Analysis of aromatic compounds in the New Zealand manuka honey was carried out by solid phase microextraction followed by gas chromatography-mass spectrometry. A total of 38 …
Number of citations: 19 www.hindawi.com
HM Yang, W Zhao, K Norinaga, JJ Fang… - Separation and …, 2015 - Elsevier
To realize an efficient utilization of bio-oil, extraction-column chromatography was employed to separate bio-oil produced by ethanolysis of wheat stalk. The bio-oil was roughly …
Number of citations: 43 www.sciencedirect.com
J Ivanova, M Abdoli, A Nocentini… - Journal of Enzyme …, 2023 - Taylor & Francis
A series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides with various substituents in 5, 6 or 7 positions was obtained from corresponding 2’-hydroxyacetophenones in their reaction with …
Number of citations: 6 www.tandfonline.com
B Chen, XY Wei, ZM Zong, ZS Yang, Y Qing, C Liu - Applied energy, 2011 - Elsevier
Dehydrated Xilinhaote lignite (XL) and Huolinguole lignite (HL) were depolymerized in supercritical methanol at 310C and the resulting soluble reaction mixtures were analyzed with GC…
Number of citations: 92 www.sciencedirect.com
A Kralj, MT Nguyen, N Tschammer… - Journal of medicinal …, 2013 - ACS Publications
A series of 31 chalcone- and flavonoid-based derivatives were synthesized in good overall yields and screened for their inverse agonist activity on the US28 receptor of human …
Number of citations: 35 pubs.acs.org
S Ahmed, NH Othman - The Malaysian journal of medical sciences …, 2013 - ncbi.nlm.nih.gov
Tualang honey (TH) is a Malaysian multifloral jungle honey. In recent years, there has been a marked increase in the number of studies published in medical databases regarding its …
Number of citations: 230 www.ncbi.nlm.nih.gov
SY Shin, D Koh - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
The crystal structure of 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol, C20H18N4O4 Skip to content Should you have institutional access? Here's …
Number of citations: 1 www.degruyter.com
Y Huang, S Kudo, O Masek, K Norinaga… - Energy & fuels, 2013 - ACS Publications
This study proposes continuous biomass pyrolysis featuring internal recycling of a heavier portion of bio-oil (HBO) that evaporates, leaving solid residue when reheated. The recycling of …
Number of citations: 43 pubs.acs.org
Z Gajdosik - Drugs of the Future, 2017 - access.portico.org
Prexasertib (LY-2606368) is a second-generation checkpoint kinase (Chk) 1 and Chk2 inhibitor being developed as a novel cancer therapy. The drug candidate was originally …
Number of citations: 2 access.portico.org

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